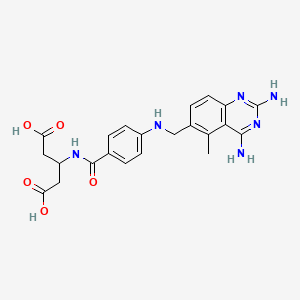
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate is a synthetic organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are well-known for their adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound features an indolizine ring, which is a nitrogen-containing heterocycle, and an acetoxy group, which is an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Indolizine Ring: Starting with a suitable precursor, such as a pyrrole derivative, the indolizine ring can be formed through cyclization reactions.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via esterification reactions using acetic anhydride or acetyl chloride.
Formation of the Cyanoacrylate Moiety: The final step involves the formation of the cyanoacrylate group, which can be achieved through Knoevenagel condensation reactions using malononitrile and ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacrylates often involve large-scale batch or continuous processes. These methods typically require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indolizine ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for use in drug delivery systems and tissue adhesives.
Industry: Utilized in the formulation of high-performance adhesives and coatings.
Wirkmechanismus
The mechanism of action of ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyanoacrylate group is highly reactive and can rapidly polymerize in the presence of moisture, forming a strong adhesive bond. The indolizine ring and acetoxy group may also contribute to the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-cyanoacrylate: Commonly used in superglues and medical adhesives.
Ethyl 2-cyanoacrylate: Similar to methyl 2-cyanoacrylate but with slightly different physical properties.
Butyl cyanoacrylate: Used in medical applications for wound closure and surgical adhesives.
Uniqueness
Ethyl 3-(2-acetoxy-3-methylindolizin-1-yl)-2-cyanoacrylate is unique due to the presence of the indolizine ring and acetoxy group, which may impart specific chemical and physical properties not found in simpler cyanoacrylates
Eigenschaften
Molekularformel |
C17H16N2O4 |
|---|---|
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
ethyl (E)-3-(2-acetyloxy-3-methylindolizin-1-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H16N2O4/c1-4-22-17(21)13(10-18)9-14-15-7-5-6-8-19(15)11(2)16(14)23-12(3)20/h5-9H,4H2,1-3H3/b13-9+ |
InChI-Schlüssel |
BZSFVQSDTOJOTF-UKTHLTGXSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=C2C=CC=CN2C(=C1OC(=O)C)C)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C2C=CC=CN2C(=C1OC(=O)C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


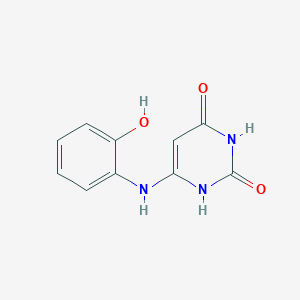
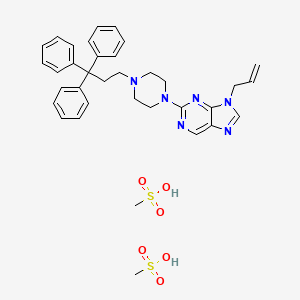
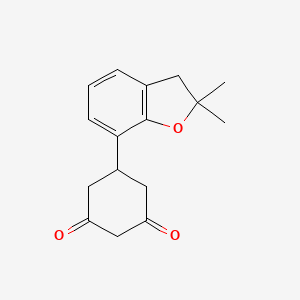
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
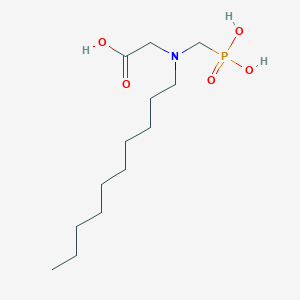
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
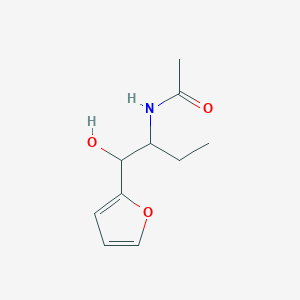
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
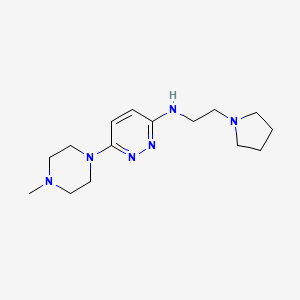
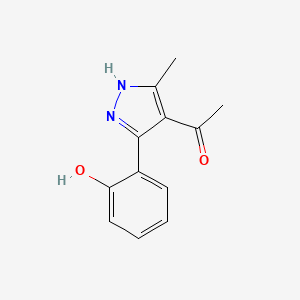
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
